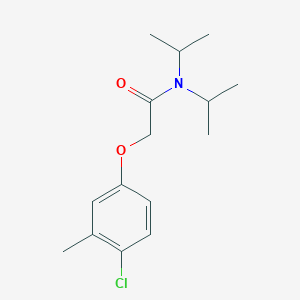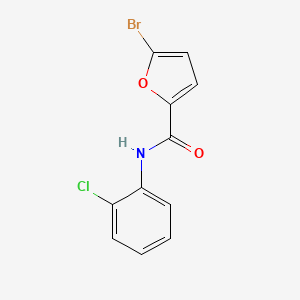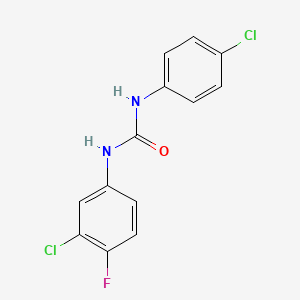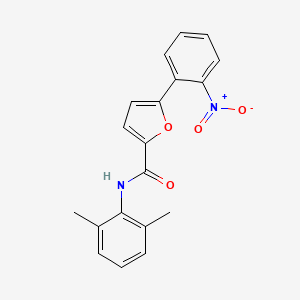
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates cellular energy homeostasis and is a potential therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and cancer.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide activates AMPK by allosteric binding to the γ-subunit of the enzyme. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase. 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide also inhibits the activity of mTORC1, a downstream target of AMPK involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Activation of AMPK and downstream targets involved in glucose and lipid metabolism
- Enhancement of glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue
- Improvement of glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic animal models
- Inhibition of mTORC1 activity and induction of apoptosis in cancer cells
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has several advantages for lab experiments, including:
- High specificity and potency for AMPK activation
- Availability of commercial sources for purchase
- Ability to use as a positive control in AMPK activation assays
However, there are also some limitations to using 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Lack of clinical data for safety and efficacy in humans
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide, including:
- Development of more potent and selective AMPK activators
- Investigation of the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in humans
- Exploration of the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in metabolic disorders and cancer
- Elucidation of the molecular mechanisms underlying the effects of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide on AMPK and downstream targets
- Investigation of the potential synergistic effects of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide with other metabolic modulators or chemotherapeutic agents.
Méthodes De Synthèse
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide can be synthesized using a multi-step synthetic route. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with isopropylamine to form 2-(4-chloro-3-methylphenoxy)propan-1-amine. This intermediate is then reacted with diisopropylcarbodiimide and acetic anhydride to form 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has been extensively studied in preclinical models of metabolic disorders and cancer. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide activates AMPK in a dose-dependent manner and enhances glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide improves glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic animal models. 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-10(2)17(11(3)4)15(18)9-19-13-6-7-14(16)12(5)8-13/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRUKKFNCPZANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C(C)C)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N,N-di(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)
![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)




![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)

![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)